molecular formula C10H15N3O2 B13316037 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13316037
M. Wt: 209.24 g/mol
InChI Key: GYBSXUQLMMCVRP-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Compounds based on the 1,2,3-triazole-4-carboxylic acid scaffold, such as Rufinamide and Carboxyamidotriazole, are of significant interest in drug discovery . This specific structure, featuring a cyclobutyl substituent, serves as a versatile building block for the synthesis of novel carboxamide derivatives. This class of compounds has demonstrated considerable potential in biological screening. 1,2,3-Triazole-4-carboxamides have been identified as promising agents in antimicrobial research, showing potent antibacterial effects against pathogens like Staphylococcus aureus . Furthermore, these derivatives are actively investigated for anticancer applications, with mechanisms of action that may include the inhibition of tubulin polymerization or acting as inhibitors of heat shock protein 90 (Hsp90) . The synthetic utility of 1H-1,2,3-triazole-4-carboxylic acids, which can be obtained via methods like the Dimroth reaction of organic azides with β-ketoesters followed by amidation, makes them valuable precursors in combinatorial chemistry for generating diverse compound libraries . This product is intended for use in such exploratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-cyclobutyl-1-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-2-6-13-9(7-4-3-5-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

GYBSXUQLMMCVRP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)C(=O)O)C2CCC2

Origin of Product

United States

Preparation Methods

Grignard-Mediated Carboxylation

This method, adapted from a patented protocol for 1-substituted triazole-4-carboxylic acids, involves:

  • Step 1 : Bromination and Grignard activation of 1-propyl-4,5-dibromo-1H-1,2,3-triazole.
    • The dibromo intermediate is treated with isopropylmagnesium chloride-lithium chloride in tetrahydrofuran (THF) at −78°C–0°C.
    • Subsequent addition of methanol facilitates selective debromination to form 1-propyl-4-bromo-1H-1,2,3-triazole.
  • Step 2 : Carbon dioxide insertion at −30°C–0°C, followed by acid workup (HCl, pH 1–5) to yield a mixture of 5-cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid and its 5-bromo analog.
  • Step 3 : Methylation with methyl iodide and alkali in THF/dimethylformamide (DMF) selectively esterifies the brominated byproduct, enabling separation via solvent extraction.
    • Final crystallization from organic solvents (e.g., ethyl acetate/hexane) yields the pure carboxylic acid.

Key Parameters :

Parameter Value/Description
Yield (Step 2) 60–75%
Purification Crystallization (−5°C–5°C)
Selectivity >90% for carboxylation

[3+2] Cycloaddition with β-Keto Esters

A robust approach involves Huisgen cycloaddition between a propyl azide and a cyclobutyl-substituted β-keto ester:

  • Azide Preparation : Propyl azide is synthesized from propylamine via diazotization and azide substitution.
  • Cycloaddition : Reaction with ethyl 3-cyclobutyl-3-oxopropanoate under reflux in chloroform with 1,8-diazabicycloundec-7-ene (DBU) catalyzes triazole ring formation.
  • Ester Hydrolysis : The resulting ethyl 5-cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylate is saponified using LiOH in methanol/water to afford the carboxylic acid.

Optimized Conditions :

  • Temperature: 80°C (cycloaddition), 60°C (hydrolysis).
  • Yield: 70–85% for cycloaddition; 90–95% for hydrolysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This click chemistry route employs:

  • Alkyne Component : Cyclobutylacetylene.
  • Azide Component : Propyl azide.
  • Reaction : Cu(I)-catalyzed cycloaddition in THF/H₂O at 25°C forms 1-propyl-5-cyclobutyl-1H-1,2,3-triazole.
  • Post-Functionalization : Direct carboxylation via CO₂ insertion under high pressure (5 atm) in DMF with Cs₂CO₃ as base yields the target compound.

Performance Metrics :

Metric Value
Reaction Time 12–24 h
Overall Yield 50–65%
Purity (HPLC) ≥98%

Comparative Analysis of Methods

Method Advantages Limitations
Grignard Carboxylation High selectivity, scalable Requires cryogenic conditions
[3+2] Cycloaddition Mild conditions, high yields Multi-step synthesis of β-keto ester
CuAAC Modular, rapid triazole formation Low-pressure CO₂ insertion inefficient

Structural and Synthetic Insights

  • Critical Intermediate : 1-Propyl-4-bromo-1H-1,2,3-triazole is pivotal in Method 1, enabling regioselective carboxylation.
  • Cyclobutyl Incorporation : Introduced via pre-functionalized alkyne/β-keto ester components in Methods 2 and 3.
  • Purification Challenges : Co-elution of brominated byproducts necessitates iterative crystallization or chromatography.

Applications and Derivatives

The carboxylic acid serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Similarity Analysis of Selected Triazole Carboxylic Acids

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight Similarity Score* CAS Number
This compound Propyl Cyclobutyl 225.25† N/A Not provided
1-Propyl-1H-1,2,3-triazole-4-carboxylic acid Propyl H 169.18 0.93 1266840-44-1
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Cyclopropyl H 153.15 0.97 1188375-37-2
1-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid Cycloheptyl H 223.28 0.92 1351004-08-4
5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Hydroxyethyl Cyclopropyl 197.19 0.95‡ 1249441-29-9

*Similarity scores derived from Tanimoto coefficients (0.00–1.00) based on structural fingerprints .
†Calculated using molecular formula (C₁₀H₁₅N₃O₂).
‡Estimated based on substituent similarity.

Key Observations:

  • Cyclobutyl vs.
  • Propyl Chain : The linear propyl chain at position 1 may enhance lipophilicity compared to shorter ethyl or branched isopropyl chains, influencing membrane permeability and solubility .
  • Functional Groups: Analogues with polar groups (e.g., 2-hydroxyethyl in CAS 1249441-29-9) exhibit improved aqueous solubility, whereas nonpolar substituents like cycloheptyl may favor lipid bilayer penetration .

Table 2: Anticancer Activity of Selected Triazole Analogues

Compound Name Target Cell Line Growth Inhibition (GP%)* Key Mechanism Reference
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung Cancer) 40.00% Apoptosis induction
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung Cancer) 68.09% c-Met kinase inhibition
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid LOX IMVI (Melanoma) 62.25% Cell cycle arrest
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate NCI-H522 (Lung Cancer) 70.94% Unspecified kinase modulation

*GP% = Growth Percentage; lower values indicate higher inhibition.

Structural-Activity Relationships (SAR):

  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-... enhances activity (GP = 68.09%) by improving target binding affinity .
  • Heterocyclic Substituents: Thiazolyl or tetrahydrobenzo[d]thiazolyl groups at position 1 correlate with potent melanoma inhibition (GP ≤ 62.25%) .
  • Cyclobutyl Implications : The cyclobutyl group in the target compound may mimic cyclopropyl’s steric effects but with altered pharmacokinetics due to ring strain differences.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The propyl and cyclobutyl groups likely increase logP compared to analogues with polar substituents (e.g., hydroxyethyl), suggesting moderate blood-brain barrier penetration .

Biological Activity

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Its unique structure, which includes a cyclobutyl ring and an isopropyl group attached to the triazole moiety alongside a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Characteristics

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1267377-05-8

Biological Activities

This compound exhibits several biological activities primarily due to the presence of the triazole ring. Key activities include:

  • Antimicrobial Activity : Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds with triazole structures can effectively inhibit the growth of various fungi and bacteria .
  • Enzyme Inhibition : Research has shown that triazole compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring facilitates binding to enzymes and receptors through hydrogen bonding and π-stacking interactions. This interaction profile enhances its pharmacological potential.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acidC10H13N3O2Contains a methyl group; similar biological activity
5-Cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acidC12H19N3O3Increased hydrophilicity may enhance biological interactions

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives, including this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antifungal activity against various strains of fungi, showcasing its potential as an antifungal agent in medicinal chemistry .
  • Neuroprotective Effects : In vitro studies indicated that the compound could inhibit AChE activity effectively, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Antioxidant Properties : The antioxidant capacity was evaluated using various bioanalytical methods, revealing that triazoles can scavenge free radicals and mitigate oxidative stress in cells .

Q & A

Q. Example Protocol :

StepParameterCondition
CycloadditionSolventTHF
CatalystCuI (5 mol%)
Temperature80°C, 12 h
HydrolysisReagent6M HCl
IsolationYield~65–75%

Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., distinguishing 1,2,3-triazole substitution patterns) and cyclobutyl/propyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
  • FTIR : Identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) and triazole ring vibrations .

Q. Key Peaks :

  • 1^1H NMR (DMSO-d6): δ 1.2–1.4 (propyl CH3_3), δ 2.5–3.0 (cyclobutyl CH2_2), δ 7.5–8.0 (triazole H) .

How should this compound be stored to ensure stability?

  • Storage conditions : Keep in sealed containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling precautions : Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the carboxylic acid group .
  • Safety : Avoid contact with strong oxidizers (e.g., HNO3_3) due to risk of exothermic decomposition .

Advanced Research Questions

How can conflicting bioactivity data for triazole derivatives be resolved in structure-activity relationship (SAR) studies?

Contradictions in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Validate protocols using standardized strains (e.g., E. coli ATCC 25922) and positive controls (e.g., ciprofloxacin) .
  • Solubility limitations : Use co-solvents (DMSO ≤1%) or prodrug strategies to improve bioavailability .
  • Substituent effects : Test cyclobutyl vs. alternative groups (e.g., phenyl or methyl) to isolate steric/electronic contributions .

Q. Example SAR Table :

SubstituentBioactivity (IC50_{50}, μM)Notes
Cyclobutyl12.5 ± 1.2Improved lipophilicity
Phenyl>100Reduced solubility
Methyl45.3 ± 3.1Moderate activity

What strategies mitigate decomposition during long-term stability studies?

  • pH control : Buffer solutions (pH 4–6) minimize carboxylic acid degradation .
  • Light protection : Amber glassware or opaque containers prevent photolytic cleavage of the triazole ring .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (>150°C in inert atmospheres) .

Q. Decomposition Products :

  • CO, CO2_2, and NOx_x detected via TGA-FTIR under oxidative conditions .

How can computational methods predict reactivity or toxicity gaps for understudied triazoles?

  • DFT calculations : Model HOMO/LUMO energies to predict electrophilic/nucleophilic sites prone to metabolic oxidation .
  • ADMET profiling : Use tools like SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .
  • Toxicology : Address data gaps (e.g., acute toxicity) using in silico platforms like ProTox-II .

What analytical challenges arise in quantifying trace impurities?

  • HPLC-DAD : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) to separate carboxylic acid derivatives with similar retention times .
  • LC-MS/MS : Detect sub-ppm impurities (e.g., unreacted propyl azide) using MRM transitions .

Q. Validation Criteria :

  • Linearity (R2^2 > 0.995), LOD ≤ 0.1 μg/mL, recovery ≥95% .

Why do cross-reactivity issues occur in catalytic systems, and how are they resolved?

  • Metal coordination : Cu(I) may chelate with the triazole nitrogen, reducing catalytic efficiency. Switch to Ru-based catalysts for orthogonal reactivity .
  • Side reactions : Propyl group oxidation can occur under acidic conditions; use milder reagents (e.g., TFA) during workup .

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